REACTION_CXSMILES
|
[N+:1]([CH2:3][C:4]([O:6][CH3:7])=[O:5])#[C-:2].[CH:8](=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(Cl)Cl.FC(F)(F)S([O-])(=O)=O.[Ag+]>[CH3:7][O:6][C:4]([CH:3]1[CH:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[O:15][CH:2]=[N:1]1)=[O:5] |f:3.4|
|
Name
|
(S)-N-methyl-N-[3-(diethylamino) -propyl]-1-[(R)-1',2-bis(diphenylphosphino)ferrocenyl] -ethylamine
|
Quantity
|
3 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
silver trifluoromethane-sulfonate
|
Quantity
|
14.1 mg
|
Type
|
catalyst
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Ag+]
|
Name
|
|
Quantity
|
0.549 g
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)OC
|
Name
|
|
Quantity
|
0.642 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 20 hours at 25° C. in nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After being distilled under conditions of 110° C./0.3 mmHg
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1N=COC1C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |